N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide
Description
N-[3-(4-Fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide is a structurally complex heterocyclic compound featuring a fused thieno[3,4-d][1,3]thiazole core with a 5,5-dioxo (sulfone) moiety, a 4-fluorophenyl substituent, and a cyclopropanecarboxamide group. For instance, the synthesis of analogous sulfonyl-containing heterocycles often involves Friedel-Crafts reactions, hydrazide intermediates, and cyclization steps, as seen in the preparation of triazole derivatives .
Properties
Molecular Formula |
C15H15FN2O3S2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H15FN2O3S2/c16-10-3-5-11(6-4-10)18-12-7-23(20,21)8-13(12)22-15(18)17-14(19)9-1-2-9/h3-6,9,12-13H,1-2,7-8H2 |
InChI Key |
VCUDEALMQYNRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide typically involves a multi-step process. One common method includes the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: The compound’s chemical stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core: The target’s thienothiazole system contrasts with triazoles ([7–9]) and thiazolidines (hexythiazox), impacting electronic properties and binding interactions.
- Substituents : The 4-fluorophenyl group in the target compound is analogous to 2,4-difluorophenyl groups in [4–9], which may enhance lipophilicity and metabolic stability .
Spectral and Functional Group Analysis
Critical spectral data for comparison include:
*Inferred based on analogous functional groups in [4–6].
- The absence of C=O bands in triazoles [7–9] confirms cyclization, contrasting with the target compound’s retained carboxamide C=O.
- Thione tautomerism in [7–9] (evidenced by C=S bands and lack of S-H stretches) highlights stability trends relevant to heterocyclic design .
Biological Activity
N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound with potential biological activity. Its unique structural features make it an interesting candidate for various biochemical applications. This article aims to provide a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 378.49 g/mol
- Key Functional Groups :
- Thiazole ring
- Cyclopropane moiety
- Dioxo and amide functionalities
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to modulate the activity of various biological targets through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Protein-Ligand Interactions : It can bind to proteins and alter their function.
Research Findings
Recent studies have highlighted several aspects of the compound's biological activity:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in tumor cells by activating specific signaling pathways.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis.
- Anti-inflammatory Effects : Research has suggested that this compound can reduce inflammation in vitro by inhibiting pro-inflammatory cytokines.
Case Study 1: Antitumor Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
In a separate investigation involving Staphylococcus aureus and Escherichia coli strains, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. The study concluded that the compound’s ability to penetrate bacterial membranes contributed to its effectiveness.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antitumor | MCF-7 | 15 | Induction of apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus | 32 | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 64 | Membrane penetration |
| Anti-inflammatory | Human macrophages | Not specified | Inhibition of pro-inflammatory cytokines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
